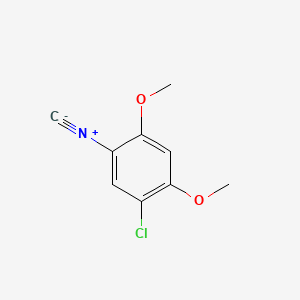

1-Chloro-5-isocyano-2,4-dimethoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-5-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-11-7-4-6(10)8(12-2)5-9(7)13-3/h4-5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLLHVYOQOBBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+]#[C-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700161 | |

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-81-0 | |

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Chloro-5-isocyano-2,4-dimethoxybenzene molecular weight and formula

An In-depth Technical Guide to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene for Researchers and Drug Development Professionals

A Note on Chemical Nomenclature: Isocyano vs. Isocyanato

It is crucial to distinguish between the "isocyano" (-N≡C) and "isocyanato" (-N=C=O) functional groups, as they possess distinct chemical structures, reactivity, and spectroscopic properties. This guide focuses on 1-chloro-5-isocyanato-2,4-dimethoxybenzene , the compound for which substantial data and commercial availability exist. The isocyanato moiety is a versatile electrophile, making this compound a valuable building block in synthetic and medicinal chemistry.

Core Physicochemical and Structural Properties

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a substituted aromatic compound. The presence of a chlorine atom, two methoxy groups, and a reactive isocyanate group on the benzene ring imparts a unique combination of properties that are valuable in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO₃ | [1][2] |

| Molecular Weight | 213.62 g/mol | [2][3] |

| Monoisotopic Mass | 213.01927 Da | [1] |

| CAS Number | 55440-55-6 | [2][3] |

| Physical Form | Solid | |

| Melting Point | 94-98 °C | [2] |

| InChI | 1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 | [1] |

| SMILES | COC1=CC(=C(C=C1N=C=O)Cl)OC | [1] |

Synthesis and Mechanistic Considerations

The synthesis of aromatic isocyanates like 1-chloro-5-isocyanato-2,4-dimethoxybenzene typically proceeds from the corresponding aniline derivative. The most common and industrially scalable method involves the reaction of the aniline with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.

The reaction mechanism initiates with the nucleophilic attack of the primary amine on phosgene, leading to the formation of a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride (HCl), often facilitated by heat or a base, yields the final isocyanate product. The electron-donating methoxy groups on the aromatic ring activate it, though their positions relative to the amine are critical for directing reactivity and influencing reaction conditions.

Caption: Proposed synthesis of 1-chloro-5-isocyanato-2,4-dimethoxybenzene from its aniline precursor.

Spectroscopic Characterization Profile

The structural features of 1-chloro-5-isocyanato-2,4-dimethoxybenzene give rise to a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong, sharp absorption band around 2250-2275 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=O group. Other expected signals include C-H stretching from the aromatic ring and methoxy groups, C=C aromatic ring stretches, and C-O ether stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show two singlets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two non-equivalent aromatic protons. Two distinct singlets would also be observed in the upfield region (typically δ 3.8-4.0 ppm), each integrating to 3H, for the two methoxy groups.

-

¹³C NMR: The carbon NMR would reveal nine distinct signals. The isocyanate carbon is typically found in the δ 120-130 ppm region. Other signals would correspond to the two methoxy carbons and the six aromatic carbons, with their chemical shifts influenced by the chloro and methoxy substituents.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 213, along with a characteristic M+2 peak at m/z 215 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The isocyanate functional group is a powerful electrophile, making it highly reactive towards nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and other biologically active molecules.

Key reactions include:

-

Reaction with Amines: Forms substituted ureas. This linkage is a common structural motif in many drug candidates due to its ability to act as a hydrogen bond donor and acceptor.

-

Reaction with Alcohols/Phenols: Yields carbamate (urethane) linkages. Carbamates are also prevalent in pharmaceuticals and can act as prodrugs or stable structural components.

-

Reaction with Water: Leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the corresponding primary amine (5-chloro-2,4-dimethoxyaniline). This is a primary consideration for handling and storage, as the compound is moisture-sensitive.

The dimethoxy and chloro-substituted phenyl ring provides a scaffold that can be further functionalized or can itself participate in crucial drug-receptor interactions, such as hydrophobic and halogen bonding. Isocyanide-based multicomponent reactions, like the Ugi and Passerini reactions, are foundational in combinatorial chemistry for rapidly generating libraries of complex molecules for drug screening.[4][5]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a general methodology for the reaction of 1-chloro-5-isocyanato-2,4-dimethoxybenzene with a primary amine to demonstrate its application in forming a key pharmacological linkage.

Objective: To synthesize N-(4-fluorobenzyl)-N'-(5-chloro-2,4-dimethoxyphenyl)urea.

Materials:

-

1-Chloro-5-isocyanato-2,4-dimethoxybenzene

-

4-Fluorobenzylamine

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of 1-chloro-5-isocyanato-2,4-dimethoxybenzene in anhydrous DCM.

-

Nucleophile Addition: In a separate flask, dissolve 1.0 equivalent of 4-fluorobenzylamine in anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the amine solution dropwise to the stirred isocyanate solution at room temperature over 15-20 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate starting material. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude solid is then purified.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urea product.

Caption: General workflow for the synthesis of a substituted urea from an isocyanate.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

References

-

1-chloro-5-isocyanato-2,4-dimethoxybenzene (C9H8ClNO3). PubChemLite. [Link]

-

1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905. PubChem. [Link]

-

1-Chloro-2,4-dimethoxybenzene. NIST WebBook. [Link]

-

1,4-Dimethoxybenzene. Wikipedia. [Link]

-

1-Chloro-3,5-dimethoxybenzene. Chem-Impex. [Link]

-

1,2-Dimethoxy-4-chloro-benzene. NIST WebBook. [Link]

- Method for manufacturing chlor-1,4-dimethoxybenzene.

-

Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Cheméo. [Link]

-

Benzene, 1-chloro-2,5-dimethoxy-4-nitro-. US EPA. [Link]

-

Chlorosulfonyl isocyanate. Organic Syntheses Procedure. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Royal Society of Chemistry. [Link]

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

-

Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia MDPI. [Link]

Sources

- 1. PubChemLite - 1-chloro-5-isocyanato-2,4-dimethoxybenzene (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. 5-CHLORO-2,4-DIMETHOXYPHENYL ISOCYANATE CAS#: 55440-55-6 [m.chemicalbook.com]

- 3. 1-chloro-5-isocyanato-2,4-dimethoxybenzene - [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

The Ambiphilic Architect: A Technical Guide to Substituted Phenyl Isocyanides in Organic Synthesis

Introduction: The Dichotomy of the Isocyano Group

Substituted phenyl isocyanides (aryl isonitriles) occupy a privileged space in modern organic synthesis. Unlike most functional groups that exhibit strictly nucleophilic or electrophilic behavior, the isocyano group is uniquely ambiphilic. It is isoelectronic with carbon monoxide and possesses a zwitterionic resonance structure characterized by a formal positive charge on the nitrogen and a negative charge on the terminal carbon (

This electronic configuration imparts a distinct carbene-like reactivity, allowing the terminal carbon to undergo

De Novo Synthesis of Substituted Phenyl Isocyanides

Mechanistic Causality in Reagent Selection

The foundational route to aryl isocyanides is the dehydration of the corresponding

However, the

To circumvent these issues, modern protocols leverage the Triphenylphosphine/Iodine (

Validated Experimental Protocol: -Mediated Dehydration

This self-validating protocol ensures high conversion rates while preventing the acidic degradation typical of traditional halogenated dehydrating agents.

Reagents:

- -(Substituted phenyl)formamide (1.0 mmol)

-

Molecular Iodine (

) (1.5 mmol, 1.5 equiv.) -

Triphenylphosphine (

) (1.5 mmol, 1.5 equiv.) -

Triethylamine (

) (3.0 mmol, 3.0 equiv.) -

Anhydrous Dichloromethane (

) (3.0 mL)

Step-by-Step Methodology:

-

Initiation: To an oven-dried, argon-purged round-bottom flask, add the

-arylformamide and molecular iodine ( -

Activation: Add

in a single portion. The solution will undergo a color change as the active iodophosphonium species forms and coordinates to the formamide oxygen. -

Elimination: Slowly add

dropwise over 5 minutes. Causality Note: The slow addition controls the exothermic elimination step and maintains the basicity required to protect the nascent isocyanide. -

Monitoring: Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC). The reaction typically reaches full conversion within 1 hour.

-

Quenching & Workup: Dilute the mixture with additional

(10 mL). Quench by washing with ice-cold saturated aqueous -

Isolation: Extract the aqueous phase with

(2 × 10 mL). Combine the organic layers, dry over anhydrous

Multicomponent Reactions (MCRs): The Ugi and Passerini Frameworks

Substituted phenyl isocyanides are the linchpins of Isocyanide-Based Multicomponent Reactions (IMCRs), most notably the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR)[7]. These reactions are heavily utilized in drug discovery for the rapid assembly of peptidomimetics and the structural diversification of complex scaffolds like steroids[3][7].

The Ugi-4CR Mechanism

The Ugi reaction combines an amine, a carbonyl compound (aldehyde/ketone), a carboxylic acid, and an isocyanide to form a bis-amide. The causality of the reaction relies on the initial condensation of the amine and carbonyl to form an electrophilic Schiff base (imine). The acid protonates the imine, activating it for the

Graphviz Diagram 1: Mechanistic pathway of the Ugi Four-Component Reaction (U-4CR).

Quantitative Data: Substituent Effects in MCRs

The electronic nature of the phenyl ring substituents directly impacts the kinetics of the

| Isocyanide Substituent | Electronic Effect | Nucleophilicity of Isocyano Carbon | Typical U-4CR Yield (%) | Reaction Time (h) |

| 4-Methoxy ( | Strongly Donating | High | 85 - 95% | 2 - 4 |

| 4-Methyl ( | Mildly Donating | Moderate-High | 80 - 90% | 4 - 6 |

| Unsubstituted (H) | Neutral | Moderate | 75 - 85% | 6 - 8 |

| 4-Chloro ( | Mildly Withdrawing | Low-Moderate | 60 - 75% | 12 - 16 |

| 4-Nitro ( | Strongly Withdrawing | Low | < 50% | > 24 |

Table 1: Influence of phenyl isocyanide substituents on Ugi-4CR efficiency. Electron-donating groups enrich the carbenoid carbon, accelerating the nucleophilic attack on the imine.

Palladium-Catalyzed Imidoylative Cross-Couplings

Beyond MCRs, substituted phenyl isocyanides act as powerful

Mechanistic Causality

The reaction mirrors traditional carbonylative cross-couplings but utilizes the isocyanide in place of

Notably, while some primary isocyanides pose challenges, substituted phenyl isocyanides are highly effective in these insertions, provided that rapid polymerization (a known side-reaction of unsubstituted phenyl isocyanide) is mitigated by steric bulk (e.g., 2,6-dimethylphenyl isocyanide) or optimized ligand design[4][9].

Graphviz Diagram 2: Catalytic cycle of Palladium-catalyzed imidoylative cross-coupling.

Conclusion

Substituted phenyl isocyanides remain indispensable to the synthetic chemist's toolkit. By understanding the causal relationship between the electronic properties of the aryl ring and the ambiphilic nature of the isocyano carbon, researchers can rationally design highly efficient multicomponent reactions and transition-metal-catalyzed cascades. Transitioning from harsh

References

-

o-TOLYL ISOCYANIDE - Organic Syntheses Procedure Organic Syntheses URL: [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine Synthesis (via d-nb.info) URL:[Link]

-

Product Class 7: Isocyanides and Related Compounds Science of Synthesis (Thieme Connect) URL: [Link]

-

Isonitrile synthesis by dehydration Organic Chemistry Portal URL: [Link]

-

Isocyanide 2.0 - Green Chemistry RSC Publishing URL: [Link]

-

ortho-Lithiophenyl Isocyanide: A Versatile Precursor for 3H-Quinazolin-4-ones and 3H-Quinazolin-4-thiones Organic Letters - ACS Publications URL: [Link]

-

Steroid diversification by multicomponent reactions PMC - National Institutes of Health URL:[Link]

-

Recent Advances in Palladium-Catalyzed Isocyanide Insertions MDPI URL:[Link]

-

Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics Organic Letters - ACS Publications URL: [Link]

-

Catalytic Multicomponent Reactions Based on Isocyanides SID.ir URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Steroid diversification by multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Solubility Profile and Application Guide for 1-Chloro-5-isocyano-2,4-dimethoxybenzene

Executive Summary

In the realm of diversity-oriented synthesis and peptidomimetic drug development, isocyanide-based multicomponent reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are indispensable. 1-Chloro-5-isocyano-2,4-dimethoxybenzene (CAS: 1930-81-0) [1] is a highly specialized, polyfunctional building block. Its unique structural motif—an electron-rich dimethoxybenzene core counterbalanced by an electron-withdrawing chloro group and a highly reactive isocyano moiety—imparts specific physicochemical properties that dictate its solubility and reactivity.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 1-Chloro-5-isocyano-2,4-dimethoxybenzene, offering field-proven protocols for solubility determination and solvent optimization in IMCR workflows.

Physicochemical Profiling & Mechanistic Solubility

To predict and manipulate the solubility of 1-Chloro-5-isocyano-2,4-dimethoxybenzene, we must deconstruct its molecular architecture and the resulting intermolecular forces. Solubility is not merely a binary metric; it is a thermodynamic equilibrium governed by the enthalpy of solvation versus the cohesive energy of the crystal lattice.

-

The Isocyano Group (-N≡C): The isocyanide carbon is highly reactive and possesses a strong dipole moment. This functional group acts as a moderate hydrogen-bond acceptor and exhibits strong dipole-dipole interactions, facilitating solubility in polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) [2].

-

The Dimethoxy Substituents (-OCH₃): Positioned at C2 and C4, these ether linkages provide two critical functions. First, they are strong hydrogen-bond acceptors, which allows the molecule to be solvated by polar protic solvents such as Methanol (MeOH) and 2,2,2-Trifluoroethanol (TFE) [3]. Second, they increase the electron density of the aromatic ring, enhancing

stacking interactions in aromatic solvents like Toluene. -

The Chloro Group (-Cl): The halogen atom introduces lipophilicity and polarizability, significantly decreasing aqueous solubility while enhancing dissolution in halogenated solvents and medium-polarity organics [1].

Causality in Solvent Selection: The choice of solvent directly dictates the reaction pathway. The Ugi reaction follows a polar mechanism involving a nitrilium ion intermediate, which is stabilized by polar protic solvents (e.g., MeOH) [2]. Conversely, the Passerini reaction proceeds via a non-ionic, hydrogen-bonded cyclic transition state, which is kinetically favored in low-polarity, aprotic solvents (e.g., DCM) [2].

Quantitative Solubility Profile

The following table synthesizes the extrapolated solubility profile of 1-Chloro-5-isocyano-2,4-dimethoxybenzene based on its structural analogs (e.g., 4-methoxyphenyl isocyanide and 1,4-dimethoxybenzene) and dielectric constants [1][4].

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale for Solvation |

| Dichloromethane (DCM) | Polar Aprotic | 8.9 | > 100 | Strong dipole-dipole interactions; excellent solvation of the lipophilic chloro-aromatic core. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | > 100 | Ethers coordinate well with the polarized isocyanide and aromatic ring. |

| Methanol (MeOH) | Polar Protic | 32.7 | 50 - 100 | Strong H-bond donation to the methoxy oxygens; stabilizes polar reaction intermediates [2]. |

| Toluene | Non-Polar | 2.4 | 20 - 50 | Favorable |

| Water (H₂O) | Polar Protic | 80.1 | < 1 | High cohesive energy of water rejects the highly hydrophobic chloro-aromatic core. |

Experimental Protocol: Self-Validating Solubility Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), empirical solubility data must be generated using a self-validating system. The standard "Shake-Flask" method is prone to errors if the compound degrades (e.g., isocyanide hydrolysis to formamide). The following protocol couples thermodynamic equilibration with orthogonal quantitative analysis (qNMR and HPLC-UV).

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Chloro-5-isocyano-2,4-dimethoxybenzene (approx. 150 mg) to a 2 mL amber glass HPLC vial containing 1.0 mL of the target solvent. Causality: Amber glass prevents potential photo-degradation of the electron-rich aromatic system.

-

-

Thermodynamic Equilibration:

-

Seal the vial and agitate using a thermoshaker at exactly 25.0 ± 0.1 °C at 800 rpm for 24 hours. Causality: 24 hours ensures the dissolution kinetics have reached a true thermodynamic plateau.

-

-

Phase Separation:

-

Centrifuge the suspension at 10,000 x g for 10 minutes at 25.0 °C to pellet the undissolved solid.

-

Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.

-

-

Dilution and Quenching:

-

Dilute the 100 µL aliquot into 900 µL of a compatible, highly miscible analytical solvent (e.g., Acetonitrile) to prevent precipitation prior to injection.

-

-

Orthogonal Quantification:

-

HPLC-UV: Inject 5 µL onto a C18 reverse-phase column. Monitor at 254 nm. Quantify against a pre-established 5-point calibration curve.

-

Validation via qNMR: Evaporate a separate 100 µL aliquot under a gentle stream of N₂, reconstitute in CDCl₃ containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene), and integrate the distinct methoxy protons (~3.8 ppm) against the standard. Causality: qNMR confirms the structural integrity of the isocyano group, ensuring the measured solubility is of the intact starting material, not a hydrolyzed formamide byproduct.

-

Solvent Selection Workflow for Multicomponent Reactions

The utility of 1-Chloro-5-isocyano-2,4-dimethoxybenzene is maximized when the solvent environment is tailored to the specific mechanism of the target MCR[2][5].

Caption: Decision matrix for optimizing solvent conditions in isocyanide-based multicomponent reactions.

Handling, Stability, and Reaction Optimization

Working with electron-rich aryl isocyanides requires strict adherence to specific handling protocols to maintain chemical integrity:

-

Acid Sensitivity: Isocyanides are highly susceptible to

-addition by water in the presence of Brønsted acids, rapidly hydrolyzing to the corresponding formamides. When preparing stock solutions, ensure solvents (especially MeOH and THF) are strictly anhydrous and free of acidic impurities. -

Polymerization Risks: The isocyano carbon can act as a potent

-donor and -

Odor and Toxicity: While the dimethoxybenzene core significantly increases the molecular weight and lowers the vapor pressure compared to volatile aliphatic isocyanides, it still possesses a distinct, penetrating odor. All solubility testing and reaction setups must be conducted inside a certified chemical fume hood.

References

-

Beilstein Journal of Organic Chemistry. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Beilstein-Journals. Available at:[Link]

-

Wikipedia. "1,4-Dimethoxybenzene - Properties and Solubility." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Institutes of Health (PMC). "Ugi Four-Component Reactions Using Alternative Reactants." PMC Database. Available at: [Link]

The Strategic Role of Dimethoxybenzene Isocyanide Derivatives in Advanced Synthesis and Materials Science

Executive Summary

Since the isolation of Xanthocillin X—the first naturally occurring isocyanide—the chemical landscape of isocyanides has evolved from niche natural products to indispensable synthons in modern chemistry. Among these, dimethoxybenzene isocyanide derivatives (specifically 2,6-dimethoxyphenyl isocyanide and 3,4-dimethoxyphenyl isocyanide) have emerged as highly specialized, electron-rich aromatic ligands.

This whitepaper provides an in-depth technical analysis of dimethoxybenzene isocyanides. By dissecting their unique stereoelectronic profiles, we elucidate their critical roles in stabilizing high-valent transition metal complexes for OLED technology, driving complex multicomponent cascade cycloadditions, and serving as vital intermediates in pharmaceutical drug development.

Stereoelectronic Profile & Mechanistic Grounding

The utility of dimethoxyphenyl isocyanides stems from the divalent nature of the isocyano carbon, which possesses both a lone pair (acting as a strong

Unlike simple alkyl isocyanides or unsubstituted phenyl isocyanide, the addition of methoxy groups at the 2,6- or 3,4- positions fundamentally alters the molecule's electronic behavior. The methoxy groups strongly donate electron density into the phenyl ring via resonance. This electron richness subtly modulates the

Validated Experimental Protocol: Synthesis of 2,6-Dimethoxyphenyl Isocyanide

The synthesis of highly pure 2,6-dimethoxyphenyl isocyanide requires precise control over dehydration conditions to prevent polymerization and byproduct formation[2].

Mechanistic Causality of Reagent Selection

-

Dehydrating Agent (POCl

): Phosphorus oxychloride is highly electrophilic and rapidly converts the formamide oxygen into a superior leaving group, facilitating the elimination of water. -

Base Selection (Diisopropylamine - DIPA): DIPA is deliberately chosen over standard bases like triethylamine. Its significant steric bulk prevents it from acting as a nucleophile; thus, it cannot attack the highly reactive Vilsmeier-type intermediate, which would otherwise lead to unwanted amidine byproducts.

-

Thermal Control (0°C): The dehydration is highly exothermic. Maintaining the reaction at 0°C prevents the thermal polymerization of the newly formed isocyanide, which is prone to self-condensation at elevated temperatures.

Step-by-Step Methodology

-

Preparation: Dissolve 2,6-dimethoxyphenylformamide (1.0 equiv) and Diisopropylamine (DIPA, 2.7 equiv) in anhydrous dichloromethane (CH

Cl -

Cooling: Submerge the reaction flask in an ice-salt bath to achieve and maintain an internal temperature of 0°C.

-

Activation: Slowly add POCl

(1.1 equiv) dropwise over 15 minutes. The slow addition controls the exothermic generation of the Vilsmeier intermediate. -

Maturation: Stir the mixture continuously at 0°C for 90 minutes to ensure complete dehydration.

-

Quenching: Add a 10% aqueous Na

CO -

Isolation: Separate the organic layer, extract the aqueous phase with CH

Cl -

Purification: Purify the residue via silica gel column chromatography to yield the target isocyanide as a stable solid/liquid.

Protocol Self-Validation & Quality Control

This protocol is designed as a self-validating system. Reaction progress is confirmed via Thin Layer Chromatography (TLC), where the highly polar formamide spot disappears, replaced by a non-polar isocyanide spot. Post-purification, the product is validated via Infrared (IR) Spectroscopy: a successful synthesis is definitively confirmed by the appearance of a sharp, intense N

Workflow for the synthesis of 2,6-dimethoxyphenyl isocyanide via formamide dehydration.

Advanced Applications in Science & Industry

OLEDs and Luminescent Materials (Iridium Complexes)

In the development of Organic Light-Emitting Diodes (OLEDs), achieving stable, pure blue phosphorescence is a major industry hurdle. Dimethoxyphenyl isocyanides are utilized as ancillary ligands in bis-cyclometalated Iridium(III) complexes to solve this[3].

Because 2,4- and 2,6-dimethoxyphenyl isocyanides are powerful

Mechanism of photoluminescence tuning in Iridium complexes using isocyanide ligands.

Multicomponent Cascade Cycloadditions

In synthetic organic chemistry, 2,6-dimethoxyphenyl isocyanide acts as a highly efficient carbon-atom donor in Isocyanide-Based Multicomponent Reactions (IMCRs). When reacted with tropone and allenoates, the isocyanide triggers an unprecedented [8+2+1] cascade cycloaddition[5]. The steric bulk of the 2,6-dimethoxy substitution provides crucial kinetic stabilization to the highly reactive zwitterionic intermediate, preventing premature side-reactions and allowing a subsequent [1,5]-H shift and alkoxy migration to yield a complex 7,6,5-fused tricyclic skeleton[1].

Multicomponent cascade cycloaddition yielding a 7,6,5-fused tricyclic skeleton.

Pharmaceutical Drug Development

Dimethoxybenzene isocyanide derivatives are heavily utilized in the synthesis of biologically active heterocycles. For example, 3,4-dimethoxybenzyl isocyanide is utilized in one-pot syntheses with 4,6-dichloropyrimidine derivatives to generate imidazo[1,5-c]pyrimidine derivatives[6]. The isocyanide carbon undergoes nucleophilic attack by the pyrimidine nitrogen, forming a betaine intermediate that rapidly undergoes a 1,3-proton shift to yield the final pharmaceutical scaffold[6].

Quantitative Data Summaries

Table 1: Photophysical Impact of Isocyanide Ligands on Ir(III) Complexes

| Complex Type | Ancillary Ligand | Emission Wavelength (

Table 2: Multicomponent Cascade Cycloaddition Performance

| Reactants | Isocyanide Component | Reaction Conditions | Major Product Skeleton | Typical Yield |

|---|

| Tropone + Allenoate | 2,6-Dimethoxyphenyl isocyanide | Toluene, Reflux, N

References

-

Catalysis direction selective asymmetric polymerization in chiral liquid crystal medium Source: Polymer (NII.ac.jp)2

-

Cyano-Isocyanide Iridium(III) Complexes with Pure Blue Phosphorescence Source: Inorganic Chemistry (ACS Publications) 3

-

Photoluminescence of Cyclometalated Iridium Complexes in Poly(methyl methacrylate) Films Source: Organometallics (ACS Publications) 4

-

Multicomponent Cascade Cycloaddition Involving Tropone, Allenoate, and Isocyanide: A Rapid Access to a 7,6,5-Fused Tricyclic Skeleton Source: Organic Letters (ACS Publications) 5

-

ONE-POT SYNTHESIS OF IMIDAZO[1,5-c]PYRIMIDINE DERIVATIVES FROM A 4,6-DICHLOROPYRIMIDINE DERIVATIVE AND BENZYL ISOCYANIDES Source: Heterocycles (Semantic Scholar) 6

Sources

Using 1-Chloro-5-isocyano-2,4-dimethoxybenzene in Ugi multicomponent reactions

Application Notes & Protocols

Topic: Strategic Use of 1-Chloro-5-isocyano-2,4-dimethoxybenzene in Ugi Multicomponent Reactions for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ugi Reaction and the Strategic Value of Substituted Isocyanides

The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, prized for its efficiency and convergence.[1] By combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single pot, it rapidly generates complex α-acylamino carboxamide scaffolds, often referred to as peptoids.[1][2][3][4] This atom-efficient process, which typically proceeds quickly at room temperature, is a powerful engine for the creation of diverse chemical libraries, a critical step in modern drug discovery.[5][6]

The choice of isocyanide is pivotal as it not only drives the reaction but also installs a significant portion of the final molecule's structure. This application note provides a detailed guide to the use of 1-Chloro-5-isocyano-2,4-dimethoxybenzene , a highly functionalized isocyanide, in the Ugi-4CR. Its unique substitution pattern offers distinct advantages for creating novel molecular architectures with significant therapeutic potential.

Chemical Profile: 1-Chloro-5-isocyano-2,4-dimethoxybenzene

The structure of this isocyanide is key to its utility. The benzene ring is decorated with three distinct functional groups, each imparting specific properties that can be exploited by the medicinal chemist.

-

Isocyano Group (-N≡C): This is the reactive core for the Ugi reaction. As a divalent carbon species, it acts as both a nucleophile and an electrophile during the reaction sequence.[7][8]

-

Dimethoxy Groups (-OCH₃): Located at positions 2 and 4, these are strong electron-donating groups. Their presence increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the isocyanide carbon. Electron-rich isocyanides are known to be highly reactive and efficient partners in the Ugi reaction.[7]

-

Chloro Group (-Cl): Positioned at the 1-carbon, this electron-withdrawing group provides a crucial synthetic handle for post-Ugi modifications. The resulting chloro-substituted aromatic ring in the product is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig[5], Heck), allowing for late-stage functionalization and further diversification of the molecular scaffold.

A Note on Availability: It is important to distinguish between the target isocyanide (-N≡C) and the commercially available isocyanate (-N=C=O), 1-chloro-5-isocyanato-2,4-dimethoxybenzene (CAS 55440-55-6).[9][10][11][12] The Ugi reaction exclusively requires the isocyanide . This reagent can be readily synthesized from the corresponding commercially available aniline, 5-chloro-2,4-dimethoxyaniline, typically via a two-step N-formylation and subsequent dehydration sequence.

Principle of the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction mechanism has been studied extensively and is understood to proceed through a convergent pathway, though the exact sequence can be influenced by reaction conditions.[2][3][13] The generally accepted mechanism, which drives the entire sequence to completion via an irreversible final step, is as follows:[5][14]

-

Imine/Iminium Formation: The amine and the carbonyl component (aldehyde or ketone) condense to form an imine, with the loss of a water molecule. In the presence of the carboxylic acid, this imine is protonated to form a reactive iminium ion.

-

Nucleophilic Attack by Isocyanide: The carbenoid carbon of the isocyanide performs a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate.

-

Addition of Carboxylate: The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion to form a transient O-acyl isoamide adduct.

-

Mumm Rearrangement: This intermediate rapidly undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino carboxamide product.

The irreversibility of the Mumm rearrangement is the thermodynamic driving force for the entire Ugi reaction.[5]

Experimental Workflow and Protocols

General Experimental Workflow

The workflow for a typical Ugi-4CR is straightforward and amenable to parallel synthesis for library generation.

Caption: General laboratory workflow for the Ugi four-component reaction.

General Protocol for Ugi-4CR

This protocol provides a reliable starting point for reactions using 1-Chloro-5-isocyano-2,4-dimethoxybenzene. Optimization of stoichiometry or temperature may be required for particularly challenging substrates.

Materials:

-

Primary or secondary amine (1.0 mmol, 1.0 equiv.)

-

Aldehyde or ketone (1.0 mmol, 1.0 equiv.)

-

Carboxylic acid (1.0 mmol, 1.0 equiv.)

-

1-Chloro-5-isocyano-2,4-dimethoxybenzene (1.0 mmol, 1.0 equiv.)

-

Anhydrous Methanol (MeOH), 2.0 mL (for a 0.5 M concentration)

-

Standard reaction glassware, magnetic stirrer, and TLC/LC-MS equipment for monitoring.

Procedure:

-

To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and anhydrous methanol (1.0 mL).

-

Add the aldehyde or ketone (1.0 mmol) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine.[15][16]

-

In sequence, add the carboxylic acid (1.0 mmol) followed by a solution of 1-Chloro-5-isocyano-2,4-dimethoxybenzene (1.0 mmol) in anhydrous methanol (1.0 mL).

-

Seal the flask and continue stirring at room temperature. The reaction is typically exothermic.[5]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The resulting crude product can be purified by either direct recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure α-acylamino carboxamide.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Application Example: Synthesis of a Diverse Compound Library

The power of the Ugi-4CR lies in its ability to rapidly generate libraries of related compounds by simply varying the input components.[15] Below is a representative table illustrating the diversity achievable using 1-Chloro-5-isocyano-2,4-dimethoxybenzene as the constant isocyanide component.

| Entry | Amine Component | Aldehyde Component | Carboxylic Acid Component | Expected Product Structure |

| 1 | Benzylamine | Benzaldehyde | Acetic Acid | |

| 2 | Cyclohexylamine | Isobutyraldehyde | Benzoic Acid | |

| 3 | Aniline | 4-Fluorobenzaldehyde | Cyclohexanecarboxylic Acid | |

| 4 | Morpholine | Formaldehyde | Propionic Acid |

(Note: The images in the table are placeholders representing the complex structures formed from the listed reactants and 1-Chloro-5-isocyano-2,4-dimethoxybenzene.)

Ugi Reaction Mechanism Visualization

Caption: Simplified mechanism of the Ugi four-component reaction.

Troubleshooting and Optimization

While the Ugi reaction is robust, low yields or failures can occur. Below are common issues and recommended solutions.[16][17]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Reagent Impurity: Aldehydes may have oxidized to carboxylic acids; isocyanide may have degraded. | Use freshly distilled/purified aldehydes. Ensure isocyanide is stored properly under an inert atmosphere at 2-8°C.[16] |

| Solvent Purity: Presence of water can hydrolyze the imine intermediate or react with the isocyanide. | Use anhydrous solvents. | |

| Steric Hindrance: Highly bulky reactants can slow the reaction. | Gentle heating (40-50°C) may improve the rate, but monitor for decomposition.[16] Consider using less hindered analogs if possible. | |

| Formation of Side Products | Passerini Reaction: If the amine is unreactive, the aldehyde, carboxylic acid, and isocyanide can undergo a 3-component Passerini reaction. | Ensure equimolar or a slight excess of the amine. Pre-forming the imine by stirring the amine and aldehyde together first is highly recommended.[16] |

| Polymerization: Isocyanides, especially electron-deficient ones, can polymerize. | Add the isocyanide last to the pre-formed mixture of the other three components. Maintain a moderate reaction temperature. | |

| Difficult Purification | Complex Mixture: Multiple side reactions or unreacted starting materials. | Confirm reaction completion via TLC/LC-MS before workup. Adjust stoichiometry if one component is consistently left over. |

References

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972-979. [Link]

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. [Link]

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PubMed. [Link]

-

Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]

-

Rocha, R. O. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ResearchGate. [Link]

-

Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. PubMed. [Link]

-

Dömling, A. (2013). Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]

-

Marcaccini, S., & Torroba, T. (2007). Scheme for the general mechanism of Ugi four-component reactions. ResearchGate. [Link]

-

Wikipedia. Ugi reaction. Wikipedia. [Link]

-

van der Heijden, L., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 503-532. [Link]

- Wessjohann, L. A., et al. (2005). Further Components Carboxylic Acid and Amine (Ugi Reaction). Topics in Current Chemistry.

-

Sharma, P., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

-

Marcaccini, S., & Torroba, T. (2007). Troubleshooting table. ResearchGate. [Link]

-

Beck, B. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]

-

Organic Chemistry Portal. Multicomponent Reactions. Organic Chemistry Portal. [Link]

-

Kurp, G., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. [Link]

-

Sharma, A., & Kumar, R. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia MDPI. [Link]

-

MilliporeSigma. 1-chloro-5-isocyanato-2,4-dimethoxybenzene. MilliporeSigma. [Link]

-

Cheméo. Chemical Properties of 5-Chloro-2,4-dimethoxyphenyl isocyanate (CAS 55440-55-6). Cheméo. [Link]

Sources

- 1. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Multicomponent Reactions [organic-chemistry.org]

- 9. 1-chloro-5-isocyanato-2,4-dimethoxybenzene | 55440-55-6 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 5-CHLORO-2,4-DIMETHOXYPHENYL ISOCYANATE CAS#: 55440-55-6 [m.chemicalbook.com]

- 12. 5-Chloro-2,4-dimethoxyphenyl isocyanate (CAS 55440-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Synthesis of heterocycles using 1-Chloro-5-isocyano-2,4-dimethoxybenzene

Application Note: Synthesis of Complex Heterocycles via Ugi Multicomponent Reactions Using 1-Chloro-5-isocyano-2,4-dimethoxybenzene

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR), are cornerstone methodologies in modern drug discovery, enabling the rapid assembly of high-complexity scaffolds. However, the structural diversity of Ugi products is often bottlenecked by the limited commercial availability of isocyanides and the chemical stability of the resulting C-terminal amides, which are notoriously resistant to further functionalization.

To overcome this, the "convertible isocyanide" paradigm was developed [1]. By utilizing 1-Chloro-5-isocyano-2,4-dimethoxybenzene (CAS 1930-81-0) , chemists can synthesize a highly reactive Ugi adduct that serves as a linchpin for downstream cyclization.

The Causality of Molecular Design: Why choose this specific modified aryl isocyanide?

-

Electronic Tuning: The 2,4-dimethoxy groups provide intense electron density to the aromatic ring. During post-Ugi acidic treatment, this electron richness stabilizes the expulsion of the resulting aniline, making it an exceptional leaving group for intramolecular cyclizations.

-

Bench Stability: The addition of the 5-chloro substituent inductively tempers this electron density just enough to prevent premature hydrolysis or oxidation during the initial Ugi reaction.

-

Operational Safety: Unlike volatile aliphatic isocyanides (e.g., tert-butyl isocyanide) which possess a severe, lingering odor, 1-chloro-5-isocyano-2,4-dimethoxybenzene is a crystalline solid with a drastically reduced vapor pressure, rendering it virtually odorless and highly manageable on the benchtop.

Mechanistic Pathway & Workflow

The synthesis of heterocycles using this reagent relies on an Ugi Deprotection-Cyclization (UDC) strategy [3]. The U-4CR brings together an aldehyde, a primary amine, a carboxylic acid (often containing a protected nucleophile, such as a Boc-amino acid), and the convertible isocyanide. The resulting adduct is an

Fig 1: Ugi-4CR workflow and post-condensation cyclization using the convertible isocyanide.

Comparative Data Analysis

To justify the selection of 1-chloro-5-isocyano-2,4-dimethoxybenzene, Table 1 summarizes its performance metrics against other historically significant isocyanides used in IMCRs.

Table 1: Comparison of Isocyanides in Multicomponent Reactions

| Isocyanide | Odor Profile | Ugi Reactivity (Yield) | Cleavage / Cyclization Condition | Expelled Byproduct | Primary Application |

| 1-Chloro-5-isocyano-2,4-dimethoxybenzene | Low (Solid) | High (85–95%) | TFA/DCM or CAN | 5-chloro-2,4-dimethoxyaniline | Complex heterocycles, DKPs |

| 1-Isocyanocyclohexene (Armstrong's) [2] | Moderate (Liquid) | Moderate (60–80%) | HCl / MeOH | Cyclohexanone | Simple carboxylic acids/esters |

| tert-Butyl isocyanide | Severe (Liquid) | High (80–95%) | Strong Acid (TfOH) | tert-Butyl cation | Routine Ugi (Resistant to cleavage) |

| 2-Morpholinoethyl isocyanide | Low (Viscous) | High (80–90%) | Basic / Nucleophilic | 2-Morpholinoethylamine | Amide exchange |

Experimental Protocols

The following protocols outline a self-validating system for the synthesis of a diketopiperazine (DKP) core, a highly privileged pharmacophore in drug development.

Protocol A: General Procedure for the Ugi-4CR

Objective: Synthesize the linear convertible Ugi adduct.

Reagents:

-

Aldehyde (1.0 eq)

-

Primary Amine (1.0 eq)

- -Boc-Amino Acid (1.0 eq)

-

1-Chloro-5-isocyano-2,4-dimethoxybenzene (1.05 eq)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M)

Step-by-Step Methodology:

-

Imine Pre-formation: In a flame-dried round-bottom flask, dissolve the aldehyde and primary amine in TFE. Stir at room temperature for 30 minutes.

-

Causality Note: Pre-forming the imine is critical. It minimizes the competitive Passerini three-component side-reaction. Furthermore, TFE is selected over methanol because its strong hydrogen-bond donating capability highly activates the imine toward nucleophilic attack without acting as a competing nucleophile [3].

-

-

Sequential Addition: Add the

-Boc-amino acid to the stirring solution, followed immediately by 1-chloro-5-isocyano-2,4-dimethoxybenzene. -

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

In-Process Validation: Monitor the reaction via IR spectroscopy. The isocyanide exhibits a sharp, distinct

stretch at -

Workup: Remove TFE under reduced pressure. Dissolve the crude residue in EtOAc, wash sequentially with saturated aqueous

, 1M HCl, and brine. Dry over anhydrous

Protocol B: Post-Ugi Deprotection and Cyclization (UDC)

Objective: Cleave the convertible amide and cyclize to the target heterocycle.

Reagents:

-

Linear Ugi Adduct (1.0 eq)

-

Trifluoroacetic acid (TFA) (20% v/v)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) (2.0 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve the Ugi adduct in DCM (0.1 M) and add TIPS.

-

Causality Note: TIPS is an essential carbocation scavenger. During acidic cleavage, the Boc group liberates a tert-butyl cation. Without TIPS, this cation will rapidly undergo electrophilic aromatic substitution with the electron-rich 2,4-dimethoxyphenyl ring of the leaving group, creating complex, difficult-to-separate tar mixtures.

-

-

Acidic Activation: Cool the flask to

and add TFA dropwise. Allow the reaction to warm to room temperature. -

Cyclization: Stir for 4–6 hours. The TFA removes the Boc group to reveal a free amine, while simultaneously protonating the convertible amide. The free amine undergoes intramolecular attack on the activated carbonyl, expelling 5-chloro-2,4-dimethoxyaniline.

-

Validation: Analyze via LC-MS. The chromatogram will show the mass of the target diketopiperazine alongside the expelled aniline byproduct (

187.0). -

Purification: Concentrate the mixture under a stream of

. Purify the target heterocycle via reverse-phase preparative HPLC.

Cleavage Mechanism Visualization

Understanding the exact trajectory of the post-Ugi cyclization is vital for troubleshooting. The electron-donating methoxy groups stabilize the transition state during the expulsion of the aniline, a process that would be energetically prohibitive with standard aliphatic amides.

Fig 2: Acid-mediated activation and cleavage mechanism of the convertible Ugi amide.

References

-

Molecular Diversity via a Convertible Isocyanide in the Ugi Four-Component Condensation Journal of the American Chemical Society URL:[Link] [2]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Molecules (MDPI) URL:[Link] [1]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Beilstein Journal of Organic Chemistry URL:[Link] [3]

Application Note: Synthesis of Highly Functionalized 1-Aryl-1H-Imidazoles from 1-Chloro-5-isocyano-2,4-dimethoxybenzene

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Rationale and Strategic Importance

Isocyanides are indispensable C1 synthons in the construction of nitrogen-rich heterocycles1[1]. While aliphatic variants (e.g., TosMIC or Asmic) are heavily utilized in the standard van Leusen reaction 2[2], aryl isocyanides such as 1-chloro-5-isocyano-2,4-dimethoxybenzene (CAS: 1930-81-0)3[3] offer direct access to N-aryl imidazoles—a privileged scaffold frequently found in kinase inhibitors and GPCR modulators.

The specific substitution pattern of 1-chloro-5-isocyano-2,4-dimethoxybenzene provides dual synthetic advantages:

-

Electronic Modulation: The 2,4-dimethoxy groups increase the electron density of the aryl ring, stabilizing key organometallic intermediates during cycloaddition.

-

Orthogonal Functionalization: The 5-chloro substituent serves as a robust handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without interfering with the primary imidazole-forming reaction.

Mechanistic Causality: Overcoming Aryl Isocyanide Inertness

Synthesizing 1,4-disubstituted imidazoles via direct cycloaddition of aryl isocyanides is historically challenging. Aryl isocyanides exhibit sluggish insertion into standard Cu–C bonds, rendering traditional Cu₂O/phenanthroline catalytic systems ineffective4[4].

To overcome this kinetic barrier, this protocol employs a Copper/N-Heterocyclic Carbene (NHC) system. The strongly σ-donating IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) drastically enriches the electron density on the copper center. This thermodynamic shift accelerates the insertion of 1-chloro-5-isocyano-2,4-dimethoxybenzene into the Cu-alkoxide bond (generated in situ from

Reaction Workflow & Visualization

Mechanistic workflow for the Cu/NHC-catalyzed synthesis of 1-aryl-1H-imidazoles.

Quantitative Optimization Data

The choice of base and catalyst is non-negotiable for this transformation. As demonstrated below, substituting

| Entry | Catalyst System | Base (2.0 eq) | Solvent | Yield (%) | Observation / Causality |

| 1 | Cu₂O / 1,10-phenanthroline | Cs₂CO₃ | Toluene | Trace | Insufficient electron density on Cu center. |

| 2 | CuCl / IPr·HCl (10 mol%) | THF | 45% | Suboptimal formimidate formation. | |

| 3 | CuCl / IPr·HCl (10 mol%) | THF | 88% | Optimal activation and insertion kinetics. | |

| 4 | CuCl / IPr·HCl (10 mol%) | Toluene | 72% | Slower cycloaddition kinetics due to solubility. | |

| 5 | None | THF | 0% | Reaction is strictly transition-metal dependent. |

Self-Validating Experimental Protocol

Reagents & Equipment

-

1-Chloro-5-isocyano-2,4-dimethoxybenzene : 1.0 mmol, 197.6 mg[3]

-

Benzyl isocyanide : 1.2 mmol, 140.6 mg

-

CuCl : 0.10 mmol, 9.9 mg (10 mol%)

-

IPr·HCl : 0.10 mmol, 42.5 mg (10 mol%)

-

Potassium tert-butoxide (

-BuOK) : 2.0 mmol, 224.4 mg -

Anhydrous Tetrahydrofuran (THF) : 5.0 mL

-

Equipment : Oven-dried 15 mL Schlenk tube, magnetic stir bar, Argon manifold.

Step-by-Step Methodology

-

Catalyst Pre-Activation (Glovebox or Schlenk technique) : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge CuCl (10 mol%), IPr·HCl (10 mol%), and

-BuOK (2.0 equiv). -

Solvent Addition & Visual Validation : Evacuate and backfill the tube with Argon (3x). Add anhydrous THF (5.0 mL).

-

Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The suspension must transition from a pale green/blue to a characteristic deep brown/red homogeneous solution. This color change is a reliable in-process control confirming the successful deprotonation of IPr·HCl and formation of the active[Cu(IPr)(O

Bu)] complex.

-

-

Substrate Addition : Add 1-chloro-5-isocyano-2,4-dimethoxybenzene (1.0 equiv) and benzyl isocyanide (1.2 equiv) sequentially via microsyringe/powder funnel under a steady Argon stream.

-

Cycloaddition : Seal the Schlenk tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours.

-

Reaction Monitoring (IPC) : Analyze reaction progress via TLC (Hexanes/EtOAc 1:1).

-

Scientist's Note: The starting aryl isocyanide (UV-active, high

) will disappear. The product imidazole will appear as a highly polar, UV-active spot. Staining with Dragendorff’s reagent is highly recommended over standard KMnO₄, as it selectively stains the basic imidazole nitrogen bright orange, preventing false positives from unreacted isocyanide degradation products. -

LC-MS Validation: The crude LC-MS must show the

peak with a distinct 3:1 isotopic pattern, validating that the aryl chloride moiety remains intact and did not undergo premature oxidative addition.

-

-

Workup : Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL) to break the Cu-imidazole coordination complex. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 20% to 60% EtOAc in Hexanes) to afford 1-(5-chloro-2,4-dimethoxyphenyl)-4-phenyl-1H-imidazole.

References

- Source: Synfacts / Thieme Connect (J. Org. Chem. 2014)

- Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles Source: MDPI Molecules URL

- Title: One-step synthesis of imidazoles from Asmic Source: Beilstein Journal of Organic Chemistry URL

- Title: 1-CHLORO-5-ISOCYANO-2,4-DIMETHOXYBENZENE Source: ChemicalBook URL

Sources

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 2. BJOC - One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) [beilstein-journals.org]

- 3. 1-CHLORO-5-ISOCYANO-2,4-DIMETHOXYBENZENE CAS#: 1930-81-0 [m.chemicalbook.com]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

Advanced Application Note: Bioorthogonal Ligation and Decaging via Electron-Rich Aryl Isocyanides

Executive Summary & Chemical Rationale

While strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (iEDDA) reactions dominate the bioorthogonal landscape, the structural bulk of cyclooctynes and trans-cyclooctenes often perturbs the native function of small biomolecules. Isonitriles (isocyanides) offer a compelling alternative: they are the smallest known bioorthogonal reporters, providing exceptional structural compactness[1].

The reaction between isonitriles and 1,2,4,5-tetrazines proceeds via a [4+1] cycloaddition. When utilizing electron-rich aryl isocyanides , the electron-donating groups on the aryl ring raise the Highest Occupied Molecular Orbital (HOMO) energy of the isocyanide. This narrows the HOMO-LUMO gap with the electron-deficient tetrazine, significantly accelerating the reaction kinetics. Furthermore, recent breakthroughs have shown that combining sterically bulky isonitriles with bulky tetrazines unexpectedly accelerates the reaction due to favorable dispersion forces in the transition state[2].

This application note details field-proven protocols for utilizing electron-rich aryl isocyanides in dual-target imaging and click-to-release (decaging) workflows, while critically addressing recent findings regarding their absolute bioorthogonality[3].

Mechanistic Pathway & Kinetic Data

The ligation begins with a [4+1] cycloaddition, forming a transient norbornadienimine intermediate. This intermediate rapidly undergoes a[4+2] cycloreversion, expelling nitrogen gas to yield a 4H-pyrazol-4-imine, which subsequently tautomerizes or hydrolyzes into a stable aminopyrazole[1].

Fig 1. Mechanistic pathway of the [4+1] cycloaddition between aryl isocyanides and tetrazines.

Quantitative Kinetic Summary

Understanding the kinetics is crucial for experimental design. While primary isonitriles react slowly, structural modifications drastically improve the second-order rate constant (

| System / Reactant Pair | Second-Order Rate Constant ( | Experimental Conditions | Reference Context |

| Primary Isonitrile + Standard Tetrazine | 0.05 – 0.6 M | Aqueous buffer, 37 °C | Baseline kinetics[1] |

| Tertiary Isonitrile + Standard Tetrazine | ~1.04 M | Aqueous buffer, 37 °C | Improved stability[1] |

| Bulky Isonitrile + Bulky Tetrazine | 57 ± 5 M | DMSO:H | Dispersion-force accelerated[2] |

Protocol I: Dual Metabolic Glycan Imaging

Because the isonitrile-tetrazine ligation is mutually orthogonal to the azide-alkyne (SPAAC) reaction, researchers can simultaneously image two different glycan populations in live cells[4].

Fig 2. Step-by-step workflow for metabolic glycan imaging using isonitrile-tetrazine ligation.

Step-by-Step Methodology

-

Metabolic Labeling: Incubate target cells with 50–100 µM of the electron-rich aryl isonitrile-modified sugar (e.g., isonitrile-tagged N-acetylglucosamine) and an azide-modified sugar for 48 hours under standard culture conditions.

-

Washing: Wash cells 3× with cold PBS (pH 7.4) to remove unincorporated unnatural sugars.

-

Orthogonal Ligation (Step 1): Add 10 µM of DBCO-Fluorophore A (for SPAAC) in labeling buffer. Incubate for 30 minutes at room temperature. Wash 3× with PBS.

-

Orthogonal Ligation (Step 2): Add 5 µM of Tetrazine-Fluorophore B. Expert Insight: Use a polar aprotic co-solvent trace (e.g., 1% DMSO) if solubility is an issue, as water accelerates the iEDDA reaction. Incubate for 30 minutes at 37 °C.

-

Fixation & Imaging: Fix cells with 4% paraformaldehyde for 15 minutes. Image using confocal microscopy with appropriate laser lines.

Self-Validating System Controls

To ensure the signal is not an artifact, run a parallel competition assay . Pre-incubate a subset of labeled cells with a 50-fold excess of non-fluorescent tetrazine for 1 hour before adding Tetrazine-Fluorophore B. A complete loss of fluorescence in this control validates the specificity of the [4+1] cycloaddition.

Protocol II: Isonitrile-Triggered Click-to-Release (Decaging)

Isonitriles are highly effective triggers for bioorthogonal decaging. Upon cycloaddition with a tetrazine, the resulting adduct undergoes a spontaneous β-elimination, releasing a masked payload (such as a fluorophore or a cytotoxic drug)[5].

Fig 3. Isonitrile-triggered bioorthogonal decaging pathway for payload release.

Step-by-Step Methodology

-

Prodrug Administration: Administer the isonitrile-caged payload (e.g., 10 µM) to the biological system (in vitro cell culture or in vivo model). Allow sufficient time for target accumulation.

-

Trigger Application: Introduce the tetrazine trigger (e.g., 50 µM). Expert Insight: Select a highly stable, bulky asymmetric tetrazine to maximize the reaction rate via dispersion forces[2] while preventing premature tetrazine degradation in biological fluids.

-

Decaging Incubation: Allow 1–4 hours for the cycloaddition and subsequent β-elimination to occur. The elimination rate is heavily dependent on the leaving group's pKa.

-

Quantification: Monitor payload release via LC-MS or real-time fluorescence tracking.

Self-Validating System Controls

Always perform a cleavage-verification assay via LC-MS. Do not rely solely on fluorescence recovery, as solvatochromic effects can cause false positives. Confirm the exact mass of both the released payload and the resulting pyrazole byproduct to validate that true covalent bond cleavage has occurred.

Critical Assessment: The Bioorthogonality Debate (E-E-A-T)

As a chemical biologist, it is imperative to design experiments with a deep understanding of reagent limitations. While isocyanides have been widely celebrated as bioorthogonal handles, recent literature has challenged their absolute inertness in biological systems.

A 2026 study by Nakao et al. demonstrated that fluorophore-conjugated aryl isocyanides can covalently modify proteins in the absence of tetrazine triggers, specifically reacting with nucleophilic cysteine residues[3]. This off-target reactivity suggests that isocyanides may not be strictly bioorthogonal under all physiological conditions.

How to mitigate this in your workflows:

-

pH Modulation: When performing in vitro labeling, slightly lowering the pH to 5.0–6.0 protonates a larger fraction of free thiols, drastically reducing their nucleophilicity and minimizing background cysteine modification[1].

-

Thiol Blocking: In lysate-based assays, pre-treat samples with a thiol-blocking agent like iodoacetamide (IAA) prior to introducing the isonitrile probe. If your target signal remains robust post-IAA treatment, you can confidently attribute the labeling to the intended bioorthogonal ligation rather than off-target cysteine conjugation[3].

References

1.[3] Nakao, R., et al. (2026). Investigating the bioorthogonality of isocyanides. ChemComm - RSC Publishing. Available at:[Link] 2.[1] Deb, T., & Franzini, R. M. (2020). Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. PMC - NIH. Available at:[Link] 3.[2] Tu, J., et al. (2019). Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles. PMC - NIH. Available at:[Link] 4.[5] Flores, et al. (2023). Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products. eScholarship. Available at: [Link] 5.[4] Stairs, S., et al. (2013). Metabolic glycan imaging by isonitrile-tetrazine click chemistry. Apollo - University of Cambridge. Available at:[Link]

Sources

- 1. Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Metabolic glycan imaging by isonitrile-tetrazine click chemistry. [repository.cam.ac.uk]

- 5. escholarship.org [escholarship.org]

Technical Support Center: Synthesis of 1-Chloro-5-isocyano-2,4-dimethoxybenzene

Welcome to the technical support guide for the synthesis of 1-Chloro-5-isocyano-2,4-dimethoxybenzene. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this valuable synthetic intermediate.

Overview of the Synthetic Pathway

The synthesis of 1-Chloro-5-isocyano-2,4-dimethoxybenzene is typically achieved through a multi-step process starting from 2,4-dimethoxyaniline. The final and often most challenging step is the dehydration of the N-(5-chloro-2,4-dimethoxyphenyl)formamide intermediate. This guide will focus primarily on optimizing this critical dehydration step, as it is frequently the source of yield loss and impurities.

Caption: Overall synthetic route for 1-Chloro-5-isocyano-2,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for converting the formamide to the isocyanide? The most common and generally effective method is the dehydration of the N-substituted formamide using a dehydrating agent in the presence of a base.[1] Phosphorus oxychloride (POCl₃) in combination with a tertiary amine base like triethylamine (Et₃N) or pyridine is a widely used and robust system for this transformation.[1][2] Alternative reagents include toluenesulfonyl chloride (TsCl), phosgene derivatives (diphosgene, triphosgene), and the Burgess reagent.[3][4]

Q2: Why is the dehydration step often problematic, leading to low yields? Several factors can contribute to low yields:

-

Reagent Reactivity: Dehydrating agents like POCl₃ are highly reactive and can lead to side reactions or decomposition if not controlled properly.[4]

-

Product Instability: Isocyanides can be sensitive to acidic conditions, hydrolyzing back to the formamide.[3][5] They can also polymerize in the presence of Lewis or Brønsted acids.[3]

-

Reaction Conditions: Temperature control is critical. Exothermic reactions can lead to the formation of tarry, intractable mixtures.

-

Moisture: The presence of water can consume the dehydrating agent and lead to hydrolysis byproducts.

Q3: What are the key safety precautions when running this reaction?

-

Reagents: POCl₃ is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Triethylamine is flammable and has a strong odor.

-

Product: Many volatile isocyanides are known for their extremely unpleasant and persistent odors.[6] While the target molecule is a solid, it's prudent to handle the reaction mixture and product in a well-ventilated fume hood. The toxicity of isocyanides can vary widely.[6]

-

Quenching: The reaction should be quenched carefully, typically by slowly adding the reaction mixture to ice-water, to manage the exothermic hydrolysis of any remaining POCl₃.

Q4: How can I reliably confirm the formation of the isocyanide product? The most definitive method is through spectroscopic analysis:

-

Infrared (IR) Spectroscopy: Isocyanides exhibit a strong, sharp, and highly characteristic absorption band for the –N≡C stretch, typically appearing in the range of 2165–2110 cm⁻¹.[6] This peak is absent in the starting formamide.

-

NMR Spectroscopy: ¹³C NMR will show a characteristic signal for the isocyanide carbon. ¹H NMR can confirm the preservation of the aromatic substitution pattern.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the dehydration step.

Caption: A troubleshooting flowchart for the isocyanide synthesis step.

Issue 1: Low Yield of 1-Chloro-5-isocyano-2,4-dimethoxybenzene

-

Question: My reaction is complete according to TLC (no starting formamide), but my isolated yield is very low. What happened?

-

Answer: This often points to product degradation during workup or purification. Isocyanides are unstable in the presence of acid and can hydrolyze back to the formamide.[5]

-

Causality: The mechanism of hydrolysis involves protonation of the isocyanide carbon, making it susceptible to nucleophilic attack by water.

-

Solution: Ensure your aqueous workup is neutral or slightly basic. Quench the reaction mixture by pouring it into a vigorously stirred biphasic mixture of ice and a saturated sodium bicarbonate solution. When extracting, use standard washes (water, brine) and avoid acidic washes. If performing column chromatography, consider using neutral alumina or deactivating silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

-

Issue 2: The Reaction Mixture Becomes a Dark, Tarry Mass

-

Question: Upon adding phosphorus oxychloride, my reaction turned dark brown/black and became very thick. What went wrong?

-

Answer: This is a classic sign of an uncontrolled exothermic reaction, leading to polymerization and decomposition.

-

Causality: The reaction of POCl₃ with the formamide is highly exothermic. A rapid temperature increase can initiate acid-catalyzed polymerization of the newly formed, reactive isocyanide.[3]

-

Solution: Strict temperature control is paramount.

-

Cooling: Begin by cooling your solution of formamide and triethylamine to 0 °C in an ice-water bath.

-

Slow Addition: Add the POCl₃ dropwise via a syringe or dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly throughout the reaction mixture. Recent protocols even suggest using triethylamine as the solvent to better manage the reaction, followed by direct purification.[1][7]

-

-

Issue 3: The Crude Product is Difficult to Purify

-

Question: My crude NMR shows a mixture of product, starting material, and other aromatic signals. How can I improve the purity?

-

Answer: This indicates either an incomplete reaction or the formation of side products.

-

Causality: Insufficient dehydrating agent or base can lead to an incomplete reaction. Side reactions can occur if the chloro or methoxy groups on the aromatic ring react under the conditions, although this is less common for this specific substrate.

-

Solution:

-

Stoichiometry Check: Ensure you are using at least 2.0 equivalents of base (one to neutralize the HCl byproduct from POCl₃, and one to facilitate the dehydration) and a slight excess of POCl₃ (1.1 eq).

-

Monitor Completion: Before workup, confirm full conversion of the starting material by TLC or LC-MS. If the reaction has stalled, allow it to stir longer at 0 °C or warm to room temperature for a short period.

-

Purification Strategy: For purification, column chromatography on silica gel is common. Use a non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane) and be mindful of the potential for on-column degradation as mentioned in Issue 1. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step for a solid product.

-

-

Optimized Experimental Protocol

This protocol is based on modern, efficient methods for formamide dehydration that prioritize yield, speed, and sustainability.[1][2]

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount (for 10 mmol scale) | Notes |

| N-(5-Chloro-2,4-dimethoxyphenyl)formamide | 1.0 | 215.63 | 2.16 g | Starting material, must be dry. |

| Triethylamine (Et₃N) | 3.0 | 101.19 | 4.2 mL (30 mmol) | Acts as base and solvent. Must be anhydrous. |

| Phosphorus Oxychloride (POCl₃) | 1.1 | 153.33 | 1.02 mL (11 mmol) | Use freshly opened or distilled. Add dropwise. |

| Temperature (°C) | - | - | 0 °C to RT | Critical for controlling exotherm. |

| Reaction Time | - | - | 15-60 min | Monitor by TLC (e.g., 3:1 Hexane:EtOAc). |

| Solvent | - | - | Triethylamine (or DCM) | Solvent-free (using Et₃N) is a greener option.[1][7] If using DCM, use ~50 mL. |

Step-by-Step Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-(5-chloro-2,4-dimethoxyphenyl)formamide (1.0 eq, 10 mmol, 2.16 g).

-

Addition of Base: Add anhydrous triethylamine (3.0 eq, 30 mmol, 4.2 mL). If using an additional solvent like dichloromethane (DCM), add it at this stage.

-

Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

-

Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 eq, 11 mmol, 1.02 mL) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete. Monitor the reaction's progress by TLC. If the reaction is sluggish, allow the mixture to warm to room temperature and stir for another 30 minutes.

-

Workup: Carefully pour the reaction mixture into a flask containing 100 g of crushed ice and 50 mL of saturated sodium bicarbonate solution with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Chloro-5-isocyano-2,4-dimethoxybenzene as a solid.

Mechanistic Insight: The Role of POCl₃ and Triethylamine

Understanding the mechanism helps in troubleshooting and optimizing the reaction. The dehydration proceeds through the activation of the formamide oxygen by the electrophilic phosphorus of POCl₃.

Caption: Proposed mechanism for the dehydration of a formamide to an isocyanide.

-

Activation: The lone pair on the formamide's carbonyl oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃.

-

First Elimination: A chloride ion is displaced, and the resulting intermediate is deprotonated by triethylamine. This facilitates the elimination of a dichlorophosphate species to form a Vilsmeier-like intermediate (R-N=CHCl).

-

Second Elimination: A second molecule of triethylamine acts as a base to remove the final proton and the chloride ion, leading to the formation of the carbon-nitrogen triple bond of the isocyanide.